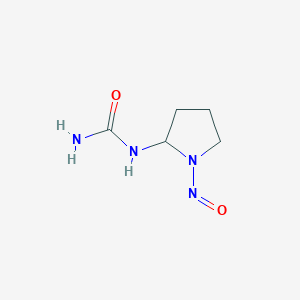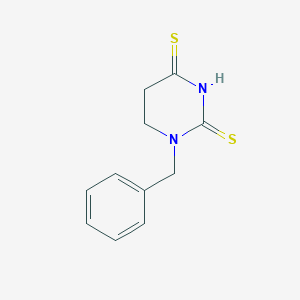![molecular formula C12H22O6 B14593546 3,3'-[(3-Methylpentane-1,5-diyl)bis(oxy)]dipropanoic acid CAS No. 61613-28-3](/img/structure/B14593546.png)
3,3'-[(3-Methylpentane-1,5-diyl)bis(oxy)]dipropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-[(3-Methylpentane-1,5-diyl)bis(oxy)]dipropanoic acid is an organic compound with a complex structure It is characterized by the presence of a 3-methylpentane backbone with two propanoic acid groups attached via ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(3-Methylpentane-1,5-diyl)bis(oxy)]dipropanoic acid typically involves the reaction of 3-methylpentane-1,5-diol with 3-bromopropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of the diol react with the bromine atoms of the 3-bromopropanoic acid, forming ether linkages and releasing hydrogen bromide as a byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-[(3-Methylpentane-1,5-diyl)bis(oxy)]dipropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The ether linkages can be cleaved under acidic or basic conditions, leading to the formation of smaller fragments.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the cleavage of ether linkages.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Smaller organic fragments, depending on the specific conditions and reagents used.
Applications De Recherche Scientifique
3,3’-[(3-Methylpentane-1,5-diyl)bis(oxy)]dipropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ether linkages.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,3’-[(3-Methylpentane-1,5-diyl)bis(oxy)]dipropanoic acid involves its interaction with various molecular targets. The ether linkages in the compound can undergo hydrolysis, leading to the release of active fragments that can interact with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 3-hydroxy-3-methylpentane-1,5-dioate: This compound has a similar backbone but different functional groups.
3-methyl-1,5-pentanediyl diacrylate: Another compound with a similar backbone but different functional groups.
Propriétés
Numéro CAS |
61613-28-3 |
|---|---|
Formule moléculaire |
C12H22O6 |
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
3-[5-(2-carboxyethoxy)-3-methylpentoxy]propanoic acid |
InChI |
InChI=1S/C12H22O6/c1-10(2-6-17-8-4-11(13)14)3-7-18-9-5-12(15)16/h10H,2-9H2,1H3,(H,13,14)(H,15,16) |
Clé InChI |
MBPKCWWKYZIDMW-UHFFFAOYSA-N |
SMILES canonique |
CC(CCOCCC(=O)O)CCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[benzyl(methyl)amino]but-2-enoate](/img/structure/B14593469.png)
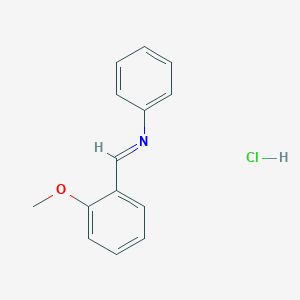
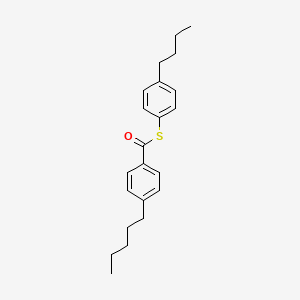
![Ethyl 2-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B14593493.png)
![[(7-Methoxy-1-nitro-7-oxoheptan-2-YL)sulfanyl]acetic acid](/img/structure/B14593499.png)
![1-{7-[8-Methyl-5-(3-methylbutyl)nonyl]-9H-fluoren-2-YL}pentan-1-one](/img/structure/B14593509.png)
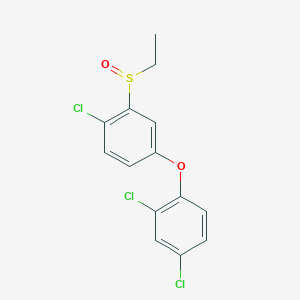
![Benzyl(ethenyl)methyl[(4-methylpent-4-en-2-yn-1-yl)oxy]silane](/img/structure/B14593515.png)


